molecular formula C11H9FN2 B14126178 Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- CAS No. 824967-90-0

Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-

Cat. No.: B14126178
CAS No.: 824967-90-0
M. Wt: 188.20 g/mol
InChI Key: ZFYFDSFGHXQFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-, typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors has been explored to improve the efficiency and safety of these processes .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

Chemistry: Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents.

Industry: Fluorinated pyridines are used in the production of agrochemicals, such as herbicides and insecticides. Their unique properties contribute to the effectiveness and environmental stability of these products .

Mechanism of Action

The mechanism of action of Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Comparison: Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- is unique due to the presence of both a fluorine atom and a pyridinylmethyl group. This combination imparts distinct chemical and biological properties compared to other fluorinated pyridines. For example, 2-fluoropyridine and 2,6-difluoropyridine lack the additional pyridinylmethyl group, which can influence their reactivity and applications .

Properties

CAS No.

824967-90-0

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

2-fluoro-6-(pyridin-2-ylmethyl)pyridine

InChI

InChI=1S/C11H9FN2/c12-11-6-3-5-10(14-11)8-9-4-1-2-7-13-9/h1-7H,8H2

InChI Key

ZFYFDSFGHXQFCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=NC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.